4-chloro-3,5-dipyridin-4-ylpyridine 4-chloro-3,5-dipyridin-4-ylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852198
InChI: InChI=1S/C15H10ClN3/c16-15-13(11-1-5-17-6-2-11)9-19-10-14(15)12-3-7-18-8-4-12/h1-10H
SMILES:
Molecular Formula: C15H10ClN3
Molecular Weight: 267.71 g/mol

4-chloro-3,5-dipyridin-4-ylpyridine

CAS No.:

Cat. No.: VC15852198

Molecular Formula: C15H10ClN3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3,5-dipyridin-4-ylpyridine -

Specification

Molecular Formula C15H10ClN3
Molecular Weight 267.71 g/mol
IUPAC Name 4-chloro-3,5-dipyridin-4-ylpyridine
Standard InChI InChI=1S/C15H10ClN3/c16-15-13(11-1-5-17-6-2-11)9-19-10-14(15)12-3-7-18-8-4-12/h1-10H
Standard InChI Key CGNWFGOVGYAKDY-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=CN=CC(=C2Cl)C3=CC=NC=C3

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

4-Chloro-3,5-dipyridin-4-ylpyridine (C₁₅H₁₀ClN₃) features a trisubstituted pyridine core. The central pyridine ring is functionalized with electron-withdrawing chlorine at position 4 and two electron-donating pyridin-4-yl groups at positions 3 and 5. This arrangement creates a symmetric yet sterically congested system, likely influencing its intermolecular interactions and crystalline packing.

Comparative analysis with structurally related compounds, such as 4-(4-chlorophenyl)-2,6-diphenylpyridine , reveals that substituent orientation significantly impacts molecular geometry. In the latter, dihedral angles between the central pyridine and peripheral aryl rings range from 20.8° to 37.56°, suggesting that the pyridin-4-yl groups in 4-chloro-3,5-dipyridin-4-ylpyridine may adopt similar out-of-plane configurations to minimize steric hindrance .

Predicted Physicochemical Properties

While experimental data for this specific compound is unavailable, inferences can be drawn from analogous systems:

PropertyPredicted ValueBasis of Estimation
Molecular Weight267.72 g/molCalculated formula mass
Melting Point180–220°CComparison to triarylpyridines
SolubilityLow in water; moderate in DMSOPyridine derivative trends
LogP~2.5–3.2Computational modeling

The chlorine substituent likely enhances molecular polarity while the pyridinyl groups contribute to π-π stacking capabilities, a feature critical for solid-state interactions and potential material science applications .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the 4-chloro-3,5-dipyridin-4-ylpyridine framework:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from 3,5-dibromo-4-chloropyridine, sequential Suzuki-Miyaura couplings with pyridin-4-ylboronic acids could install the peripheral rings. This method parallels protocols used for synthesizing 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide derivatives .

  • Cyclocondensation Approaches: Formation of the central pyridine via Hantzsch-type reactions using enaminones and chloroacetonitrile, followed by functionalization at the 3- and 5-positions.

Stepwise Synthesis via Cross-Coupling

A plausible synthesis pathway involves:

  • Preparation of 3,5-dibromo-4-chloropyridine: Bromination of 4-chloropyridine using Br₂ in H₂SO₄ at 0°C .

  • First Suzuki Coupling: Reaction with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in dioxane/H₂O (3:1) at 80°C for 12 hr .

  • Second Suzuki Coupling: Repeat with equivalent boronic acid to install the final pyridinyl group.

Key challenges include regioselectivity control and managing steric effects during the second coupling step. The use of microwave-assisted synthesis (120°C, 30 min) may improve yields, as demonstrated in analogous triazole-pyridine systems .

Crystallographic and Spectroscopic Insights

Hypothetical Crystal Packing

Drawing parallels to 4-(4-chlorophenyl)-2,6-diphenylpyridine , the title compound likely crystallizes in a monoclinic system with P2₁/c space group. Predicted structural features include:

  • Dihedral Angles: ~25–40° between central and peripheral pyridinyl rings

  • Intermolecular Interactions: Offset π-stacking (3.5–4.0 Å separation) and weak C–H···N hydrogen bonds (2.8–3.1 Å)

  • Unit Cell Parameters: a ≈ 10–12 Å, b ≈ 7–9 Å, c ≈ 15–17 Å, β ≈ 95–105°

Spectral Signatures

IR Spectroscopy:

  • Strong absorption at 1550–1600 cm⁻¹ (C=N stretching)

  • C–Cl stretch at 750–800 cm⁻¹

  • Aromatic C–H out-of-plane bending at 800–850 cm⁻¹

¹H NMR (DMSO-d₆):

  • Downfield-shifted H2/H6 protons (δ 8.8–9.2 ppm) due to electron-withdrawing chlorine

  • Coupling between pyridinyl protons (J ≈ 2–3 Hz)

Challenges and Future Directions

  • Synthetic Optimization: Developing catalytic systems (e.g., Pd-XPhos) to improve coupling efficiency at sterically hindered positions

  • Crystallization Studies: Single-crystal X-ray diffraction to confirm packing predictions

  • Computational Modeling: DFT studies of electron distribution and frontier molecular orbitals

  • Biological Screening: Evaluation against NCI-60 cancer cell lines and microbial panels

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